3-Methyl-1-(4-methylphenyl)butan-1-one
Overview
Description
3-Methyl-1-(4-methylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)butan-1-one typically involves the reaction of 4-methylbenzaldehyde with 3-methylbutan-2-one in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired ketone .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Research is ongoing to explore its potential therapeutic uses and its effects on the central nervous system.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylphenyl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound’s molecular targets include monoamine transporters, which are responsible for the reuptake of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
4-Methylmethcathinone (Mephedrone): Similar in structure but with different psychoactive properties.
3,4-Methylenedioxypyrovalerone (MDPV): Another synthetic cathinone with potent stimulant effects.
4-Fluoroamphetamine (4-FA): A fluorinated analog with similar stimulant properties.
Uniqueness
3-Methyl-1-(4-methylphenyl)butan-1-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its methyl group on the butanone chain and the methylphenyl group on the aromatic ring differentiate it from other synthetic cathinones, leading to variations in its potency, duration of action, and side effect profile .
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUNMVVLFFPBKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500720 | |
Record name | 3-Methyl-1-(4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61971-91-3 | |
Record name | 3-Methyl-1-(4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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